
(3,4-Dichloro-2-nitrophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichloro-2-nitrophenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloro-2-nitrophenyl)methanol typically involves the nitration of 3,4-dichlorotoluene followed by reduction and subsequent oxidation. The nitration process introduces the nitro group, while the reduction step converts the nitro group to an amine, which is then oxidized to form the desired methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of (3,4-Dichloro-2-nitrobenzaldehyde) or (3,4-Dichloro-2-nitrobenzoic acid).
Reduction: Formation of (3,4-Dichloro-2-aminophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dichloro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3,4-Dichloro-2-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity to target molecules.
Comparación Con Compuestos Similares
- (3,5-Dichloro-2-nitrophenyl)methanol
- (3,4-Dichloro-2-aminophenyl)methanol
- (3,4-Dichloro-2-nitrobenzaldehyde)
Comparison: (3,4-Dichloro-2-nitrophenyl)methanol is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity. Compared to (3,5-Dichloro-2-nitrophenyl)methanol, the 3,4-dichloro substitution pattern may result in different steric and electronic effects, affecting its interaction with biological targets. The presence of the methanol group also distinguishes it from other similar compounds, providing unique opportunities for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C7H5Cl2NO3 |
|---|---|
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
(3,4-dichloro-2-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-2-1-4(3-11)7(6(5)9)10(12)13/h1-2,11H,3H2 |
Clave InChI |
ORBVYGGJDHDQOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CO)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


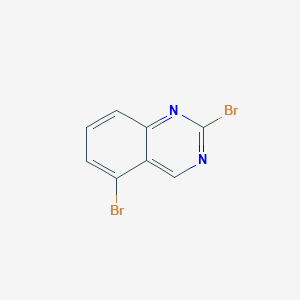
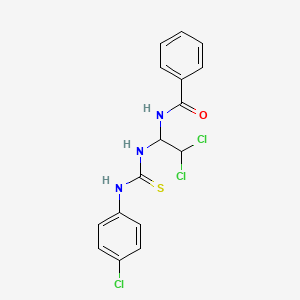
![6-[2-(2,4-Dihydroxy-6-methylphenyl)-2-oxoethyl]-4-hydroxy-pyran-2-one](/img/structure/B13135064.png)
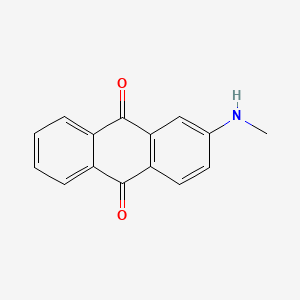
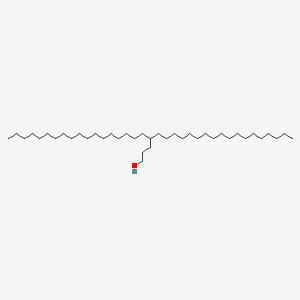
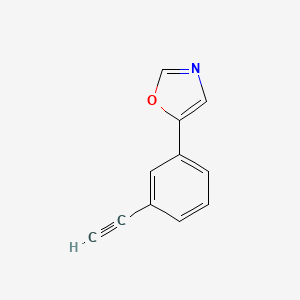
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
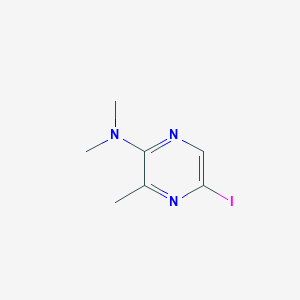
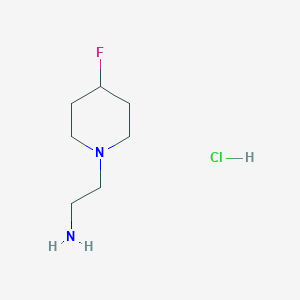
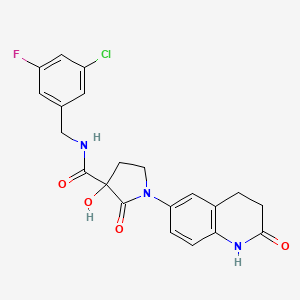
![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)
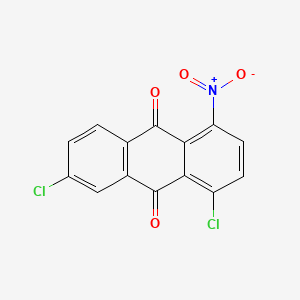
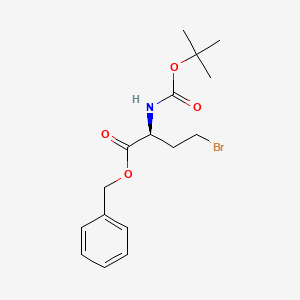
![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
